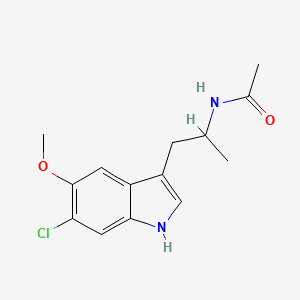

N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide

Description

Properties

CAS No. |

68935-46-6 |

|---|---|

Molecular Formula |

C14H17ClN2O2 |

Molecular Weight |

280.75 g/mol |

IUPAC Name |

N-[1-(6-chloro-5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide |

InChI |

InChI=1S/C14H17ClN2O2/c1-8(17-9(2)18)4-10-7-16-13-6-12(15)14(19-3)5-11(10)13/h5-8,16H,4H2,1-3H3,(H,17,18) |

InChI Key |

DZZMAXLTSPBPOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=CC(=C(C=C21)OC)Cl)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Indole Core Functionalization

The synthesis begins with the preparation or procurement of a suitably substituted indole core, specifically 6-chloro-5-methoxyindole derivatives. Indole functionalization typically involves:

- Selective halogenation at the 6-position using halogenating agents such as N-chlorosuccinimide (NCS) under mild conditions with catalysts like azobis(isobutyronitrile) (AIBN) to introduce chlorine selectively.

- Methoxylation at position 5 can be achieved by methylation of hydroxyindole precursors using methylating agents (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

Side Chain Introduction via Alkylation and Amidation

The 1-methylethyl (isopropyl) side chain bearing the acetamide group is introduced through:

Alkylation of the indole 3-position : This can be achieved by deprotonation of the indole nitrogen or carbon at the 3-position using strong bases such as sodium hydride (NaH) in dry solvents like dimethyl sulfoxide (DMSO), followed by reaction with appropriate alkyl halides bearing the desired side chain or its precursor.

Amidation reaction : The acetamide moiety is introduced by reacting the corresponding amine intermediate with acetic anhydride or acetyl chloride under controlled conditions, often in the presence of a base or catalyst to facilitate amide bond formation.

Detailed Preparation Methods

Stepwise Synthetic Route Example

Alternative Synthetic Approaches

- Use of carbonyldiimidazole (CDI) for amidation : Reaction of the amine intermediate with CDI in tetrahydrofuran (THF) followed by treatment with acetic acid derivatives can yield the acetamide function efficiently at room temperature.

- Halogenation post-amidation : In some protocols, halogenation is performed after forming the acetamide to avoid side reactions, using NCS or N-bromosuccinimide (NBS) under mild conditions.

Research Findings on Preparation Efficiency and Optimization

- Reaction Yields: Alkylation steps using sodium hydride in DMSO typically yield 70–85% of the intermediate, depending on reaction time and temperature control.

- Purity: Recrystallization from ethyl acetate and isopropyl ether provides analytically pure material with melting points consistent with literature values (approx. 140–144 °C).

- Reaction Times: Alkylation reactions require 12–24 hours at room temperature or slightly elevated temperatures for completion, while amidation reactions are generally faster, completed within 2–4 hours at ambient conditions.

- Solvent Choice: Dry DMSO and acetonitrile are preferred for their ability to dissolve reactants and maintain anhydrous conditions critical for base-mediated alkylations and halogenations.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Halogenation agent | N-chlorosuccinimide (NCS) | Selective chlorination at position 6 |

| Base for alkylation | Sodium hydride (NaH) | Strong base, requires dry conditions |

| Solvent for alkylation | Dry DMSO | High polarity, supports deprotonation |

| Alkylating agent | 1-bromo-2-methylpropane or equivalent | Introduces isopropyl side chain |

| Amidation reagent | Acetic anhydride or acetyl chloride | Forms acetamide group |

| Reaction temperature | 0–60 °C | Controlled to optimize yield and selectivity |

| Purification method | Extraction, drying, recrystallization | Ensures compound purity |

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Melatonin Receptor Agonism

N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide is recognized for its role as a melatonin receptor agonist. Research indicates that it may have similar effects to melatonin in regulating circadian rhythms and sleep patterns. Studies have shown that compounds with this structure can bind to melatonin receptors, influencing sleep and potentially aiding in the treatment of sleep disorders .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties. In vitro studies suggest that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property makes it a candidate for further research in neuroprotection and cognitive health .

Potential Antidepressant Effects

Preliminary studies suggest that this compound may exhibit antidepressant-like effects. In animal models, administration of this compound has resulted in reduced symptoms of depression and anxiety, possibly through its action on serotonin receptors and modulation of neurotransmitter systems .

Anti-inflammatory Properties

Research has indicated that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways suggests potential applications in treating autoimmune diseases and inflammatory disorders .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Indole Cores

The indole scaffold is a common feature in many pharmacologically active compounds. Key structural variations among analogues include:

- Substituents on the indole ring :

- The target compound has 6-chloro and 5-methoxy groups.

- Compounds such as N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) retain the 5-methoxy group but introduce additional halogenated aryl groups .

- 2-(6-Methyl-1H-indol-3-yl)acetic acid () substitutes the 6-position with a methyl group instead of chlorine, altering electronic and steric properties .

- Acetamide side-chain modifications :

- The target compound’s acetamide is attached via a branched methylethyl chain.

- Derivatives like 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(pyridin-2-yl)acetamide (10m) feature linear side chains with heteroaromatic substituents (e.g., pyridyl) .

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () replaces the indole core with a benzothiazole ring while retaining the acetamide linkage .

Functional Group Diversity

- Triazole-containing analogues : Compounds such as 6a–m (–3) incorporate a 1,2,3-triazole ring via click chemistry, enhancing polarity and hydrogen-bonding capacity .

- Sulfonamide and acylguanidine derivatives : 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) includes a sulfonamide group, which may influence target selectivity . Acylguanidine derivatives () exhibit distinct hydrogen-bonding profiles compared to acetamides .

Physicochemical and Spectroscopic Properties

- N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide (5) () has a higher yield (65.69%) and a melting point of 205–208°C .

Spectroscopic data :

Data Tables

Table 1: Structural Comparison of Selected Indole-Acetamide Analogues

Table 2: Physicochemical and Spectroscopic Data

Biological Activity

N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide, also referred to as B-Methyl-6-Chloromelatonin, is an indole derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurobiology. This article delves into its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C14H17ClN2O2

- Molar Mass : 280.75 g/mol

- CAS Number : 68935-46-6

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloro-5-methoxyindole with acetic anhydride or acetic acid in the presence of a suitable catalyst. The process is characterized by the following steps:

- Formation of Indole Derivative : The indole structure is formed through cyclization reactions.

- Acetylation : The final product is obtained via acetylation, which introduces the acetamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-468 | 1.5 | Inhibition of tubulin polymerization |

| HCT116 | 2.0 | Induction of apoptosis |

| A549 | 3.0 | Cell cycle arrest in G2/M phase |

These findings suggest that this compound may function as a microtubule destabilizer, akin to other known anticancer agents like nocodazole and paclitaxel .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems further supports its neuroprotective profile .

Case Studies and Research Findings

- Study on Cancer Cell Lines :

- Neuroprotective Mechanisms :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)-1-methylethyl)acetamide, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step protocols, including alkylation, acylation, and substitution reactions. For example:

- Step 1 : Introduce the methylethyl group via alkylation of 6-chloro-5-methoxyindole derivatives under basic conditions (e.g., NaH or K₂CO₃) .

- Step 2 : Acylation with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine) to form the acetamide moiety. Reaction temperature (reflux vs. room temperature) and solvent polarity significantly impact yield .

- Critical Conditions : Optimize stoichiometry of substituents (chloro, methoxy) to avoid side reactions. Purification via recrystallization (e.g., DMF/acetic acid mixtures) enhances purity .

Q. How can researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to confirm substitution patterns (e.g., methoxy at C5, chloro at C6) and acetamide formation. IR spectroscopy verifies amide C=O stretches (~1650 cm⁻¹) .

- Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Relative retention times (RRT) and response factors (RRF) from pharmacopeial standards aid quantification .

Q. What preliminary biological screening assays are recommended to assess the compound's pharmacological potential?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Test COX-2 selectivity using fluorometric assays (e.g., prostaglandin G2 conversion) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .

- Binding Studies : Radioligand displacement assays (e.g., melatonin receptor binding) to evaluate structural analogs .

Advanced Research Questions

Q. What strategies improve the metabolic stability of this compound in preclinical models, based on in silico predictions and microsomal studies?

- Methodological Answer :

- In Silico Tools : Use MetaSite to predict metabolic soft spots (e.g., O-demethylation at methoxy group). Replace labile substituents with electron-deficient groups (e.g., fluorophenyl) to reduce P450-mediated oxidation .

- Microsomal Stability : Incubate with rat/human liver microsomes + NADPH. Monitor parent compound depletion via LC-MS. Optimize substituents (e.g., glycinyl amides) to shift metabolism away from primary sites .

Q. How does the substitution pattern on the indole ring influence binding affinity to targets like COX-2?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Chloro Group : Enhances electron-withdrawing effects, stabilizing ligand-receptor interactions. Compare IC₅₀ values of chloro vs. non-chloro analogs .

- Methoxy Group : Increases lipophilicity, improving membrane permeability. Use logP calculations (e.g., XlogP3) to correlate with bioavailability .

Q. What experimental approaches resolve contradictions between in vitro bioactivity and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. Adjust dosing regimens if first-pass metabolism is high .

- Metabolite Identification : Use high-resolution MS to detect active/inactive metabolites. Compare in vitro metabolite profiles with in vivo samples .

Q. How can isotopic labels (e.g., deuterium) be introduced into specific positions for pharmacokinetic tracing?

- Methodological Answer :

- Deuterium Incorporation : Replace methoxy (-OCH₃) with -OCD₃ via deuterated methyl iodide in the alkylation step. Confirm labeling efficiency via mass spectrometry .

- Applications : Use -labeled acetamide in PET imaging to study tissue distribution .

Q. Which computational methods predict off-target interactions and toxicity profiles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.